4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-6-2-5-9-14(11)21-16-15-19-17-10-20(15)13-8-4-3-7-12(13)18-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFLPIWXWDMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322753 | |
| Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312587-68-1 | |
| Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Introduction of the Triazolo Ring: The dichloroquinoxaline is reacted with 4-chloro-1-methyl-[1,2,4]triazole in the presence of a base to form the triazoloquinoxaline structure.
Substitution Reaction: Finally, the 4-chloro group is substituted with 2-methylphenol under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the quinoxaline ring can be substituted with different nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The triazoloquinoxaline structure can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and phenols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the role of adenosine receptors in various physiological and pathological processes.
Industrial Applications: It is explored for its antimicrobial properties and potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:
Adenosine Receptors: The compound acts as an antagonist of the A2B adenosine receptor, which is implicated in cancer cell proliferation and metastasis.
VEGFR-2 Inhibition: It inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis and tumor growth.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity and Mechanism
- Its phenoxy group may enhance DNA binding affinity compared to simpler alkyl/amino substituents .
- Bis-triazoloquinoxalines: Demonstrated superior Topo II inhibition (IC50: 0.68–1.22 µM) and cytotoxicity over mono-triazolo derivatives (e.g., compound 76g vs. 75f-h) . The bis-triazolo structure facilitates stronger DNA intercalation and apoptosis induction .
- Chalcone hybrids : Conjugation with chalcones (e.g., dual EGFR/tubulin inhibitors) broadens the mechanistic scope, combining kinase inhibition with microtubule disruption .
Selectivity in Receptor Binding
- Adenosine receptors: Substitutions at positions 1, 4, and 8 dictate receptor selectivity. For example, CP-68,247 (1-CF3, 4-cyclohexylamino, 8-Cl) shows exceptional A1 selectivity, while CP-66,713 (1-phenyl, 4-NH2, 8-Cl) targets A2 .
Antimicrobial and Antiviral Activity
- Thiol and oxadiazole derivatives : Incorporation of sulfur-containing groups (e.g., 95 ) enhances antimicrobial activity against bacteria and fungi, likely through membrane disruption .
Q & A
Q. Advanced Mechanistic Evaluation
- Ethidium bromide displacement assays : Quantify intercalation via fluorescence quenching in CT-DNA solutions .
- Molecular docking : Use AutoDock Vina to simulate binding to DNA duplexes (e.g., d(CGATCG)₂), focusing on groove occupancy and ΔG values .
- Circular dichroism (CD) spectroscopy : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
How can researchers design derivatives to enhance selectivity for adenosine A1 vs. A2 receptors?
Q. Receptor Selectivity Optimization
- A1 selectivity : Introduce 8-chloro substituents and 4-cyclohexylamino groups, which reduce A2 binding by >100-fold .
- A2 selectivity : Use 4-amino groups and 1-phenyl substituents, achieving IC₅₀ values <50 nM .
Validate selectivity via radioligand binding assays (e.g., [³H]CHA for A1, [³H]NECA for A2) in rat cortical membranes .
What methodologies are critical for assessing dual EGFR/tubulin polymerization inhibition in derivatives?
Q. Dual-Target Mechanism Validation
- EGFR kinase inhibition : Perform ELISA-based assays using recombinant EGFR kinase and ATP/ADP-Glo™ detection .
- Tubulin polymerization : Monitor turbidity changes at 340 nm in porcine tubulin solutions (37°C) with paclitaxel as a control .
- Molecular dynamics simulations : Analyze binding stability to EGFR (PDB: 1M17) and β-tubulin (PDB: 1SA0) over 100-ns trajectories .
How can in silico ADMET profiling improve lead optimization for this scaffold?
Q. Computational Optimization
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess bioavailability (e.g., Lipinski’s rule compliance), CYP450 inhibition, and hERG cardiotoxicity .
- Toxicity alerts : Screen for mutagenicity (Ames test models) and hepatotoxicity (e.g., ProTox-II) .
- Solubility enhancement : Introduce polar groups (e.g., -COOH, -SO₃H) while maintaining logP <5 .
What are the key challenges in scaling up synthesis without compromising bioactivity?
Q. Process Chemistry Considerations
- Automated flow reactors : Improve reproducibility and reduce reaction times (e.g., 2 hours vs. 18 hours in batch) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Quality control : Implement HPLC-MS for real-time monitoring of intermediates and byproducts .
How do researchers validate apoptosis induction in cancer cells for derivatives of this compound?
Q. Advanced Cell Biology Techniques
- Flow cytometry : Use Annexin V/PI staining to quantify early/late apoptosis in treated cells (e.g., Caco-2) .
- Western blotting : Measure caspase-3/9 cleavage and Bcl-2/Bax ratios .
- Mitochondrial membrane potential : Assess ΔΨm collapse via JC-1 dye fluorescence shifts .
What structural features correlate with reduced off-target effects in CNS applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
